molecular formula C22H21F2N3O2S B2413756 2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one CAS No. 443349-56-2

2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2413756
CAS No.: 443349-56-2
M. Wt: 429.49
InChI Key: KHQUYTXDSIXNAG-UHFFFAOYSA-N
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Description

2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of difluorophenyl, methylsulfanyl, and oxopyrrolidinyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazolinone core, followed by the introduction of the difluorophenyl, methylsulfanyl, and oxopyrrolidinyl groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas such as cancer therapy or antimicrobial agents.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one: This compound shares a similar quinazolinone core and difluorophenyl group but differs in the substituents attached to the core.

    2-(2,6-Difluorophenyl)-3-(methylsulfanyl)quinazolin-4-one: Another analog with a similar structure but different functional groups.

Uniqueness

2-{[(2,6-difluorophenyl)methyl]sulfanyl}-3-[3-(2-oxopyrrolidin-1-yl)propyl]-3,4-dihydroquinazolin-4-one is unique due to the specific combination of functional groups it possesses. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2,6-difluorophenyl)methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2S/c23-17-7-3-8-18(24)16(17)14-30-22-25-19-9-2-1-6-15(19)21(29)27(22)13-5-12-26-11-4-10-20(26)28/h1-3,6-9H,4-5,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQUYTXDSIXNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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